LY2109761

Descripción

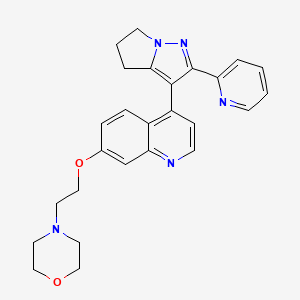

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVSLOZUHKNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470111 | |

| Record name | LY2109761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700874-71-1 | |

| Record name | LY-2109761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2109761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2109761 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY2109761: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LY2109761, a potent and selective dual inhibitor of Transforming Growth Factor-beta (TGF-β) receptor type I (TβRI) and type II (TβRII) kinases.[1][2][3] This document consolidates key information on its chemical structure, properties, mechanism of action, and experimental applications to support ongoing and future research endeavors.

Chemical Structure and Properties

This compound is a synthetic small molecule with the IUPAC name 4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine[1] |

| CAS Number | 700874-71-1[1] |

| Molecular Formula | C₂₆H₂₇N₅O₂[1] |

| SMILES | C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 441.535 g/mol [1] |

| Appearance | White to yellow solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 20 mM with gentle warming) and Ethanol (up to 20 mM with gentle warming)[4] |

| Storage | Store at -20°C[4] |

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the kinase activity of both TβRI and TβRII.[2] This dual inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[2] The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including cancer and fibrosis.

The binding of TGF-β ligand to TβRII induces the recruitment and phosphorylation of TβRI. The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production. This compound, by inhibiting the kinase activity of the receptors, prevents these downstream signaling events.

Experimental Protocols

This section details common experimental methodologies utilizing this compound.

In Vitro Assays

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, A2780, OV90) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] A vehicle control (DMSO) should be included.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate according to the manufacturer's instructions.[1][4]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Objective: To determine the effect of this compound on the phosphorylation of Smad2 and other target proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound with or without TGF-β1 stimulation.[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Smad2 (p-Smad2), total Smad2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the p-Smad2 levels to total Smad2 and the loading control.

In Vivo Animal Studies

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in animal models.

Methodology:

-

Animal Model: Utilize appropriate xenograft or orthotopic models (e.g., pancreatic cancer cells in nude mice, VX2 liver cancer in rabbits).[2][4]

-

Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the host animals.[2][4]

-

Treatment Administration: Once tumors are established, administer this compound orally (p.o.) at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[2] A vehicle control group is essential.

-

Monitoring: Monitor tumor growth by caliper measurements or in vivo imaging (e.g., bioluminescence).[2] Also, monitor the general health and body weight of the animals.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors and relevant organs for further analysis, including histopathology, immunohistochemistry, and western blotting to assess tumor size, metastasis, and target protein expression.[2]

Summary of Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Kinase Inhibitory Activity

| Target Kinase | Ki (nM) |

| TβRI | 38[2] |

| TβRII | 300[2] |

In Vitro Cellular Activity

| Cell Line | Assay | Concentration | Effect |

| HepG2 | CCK8 | 8-32 µM | Cytotoxic[4] |

| L3.6pl/GLT | Soft Agar | 2 µM | ~33% inhibition of growth[1] |

| L3.6pl/GLT | Soft Agar | 20 µM | ~73% inhibition of growth[1] |

| Glioblastoma CSLCs | Proliferation | 10 µM | Reduced self-renewal and proliferation[1] |

In Vivo Efficacy

| Animal Model | Treatment | Dose | Outcome |

| L3.6pl/GLT Xenograft | This compound | 50 mg/kg | ~70% reduction in tumor volume[1] |

| L3.6pl/GLT Xenograft | This compound + Gemcitabine | 50 mg/kg | ~90% reduction in tumor volume, prolonged survival[1] |

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in various biological and pathological processes. Its selectivity and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. This guide provides a comprehensive starting point for researchers interested in utilizing this compound in their experimental designs. As with any potent inhibitor, careful dose-response studies and appropriate controls are crucial for obtaining robust and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

LY2109761: A Technical Guide to its Mechanism of Action in TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of LY2109761, a small molecule inhibitor targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. It is intended to serve as a technical resource, consolidating key data on its mechanism of action, experimental validation, and therapeutic potential.

Core Mechanism of Action

This compound is a potent and selective dual inhibitor of the TGF-β receptor type I (TβRI) and type II (TβRII) serine/threonine kinases.[1][2] The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the TβRII, which is a constitutively active kinase.[3][4] This binding recruits and forms a heterodimeric complex with TβRI. Within this complex, TβRII phosphorylates and activates TβRI.[3][4]

The activated TβRI kinase then propagates the signal intracellularly by phosphorylating the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4] Phosphorylated Smad2/3 forms a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[4] These genes are involved in a wide array of cellular processes, including cell cycle control, apoptosis, differentiation, epithelial-mesenchymal transition (EMT), and immune suppression.[4][5][6]

This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domains of both TβRI and TβRII. This action prevents the transphosphorylation and activation of TβRI by TβRII, thereby blocking all subsequent downstream signaling events. The primary and most direct consequence of this compound activity is the significant reduction or complete suppression of Smad2 phosphorylation.[1][3] By inhibiting this central node, this compound effectively abrogates both Smad-dependent and Smad-independent TGF-β signaling pathways.[3]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The tables below summarize the key findings.

Table 1: Kinase Inhibitory Activity

| Target | Parameter | Value | Assay Type | Reference |

| TβRI | Ki | 38 nM | Cell-free | [1] |

| TβRII | Ki | 300 nM | Cell-free | [1] |

Table 2: In Vitro Cellular Effects

| Cell Line / Model | Effect | Concentration | Result | Reference |

| L3.6pl/GLT (Pancreatic) | Low-anchorage Growth | 2 µM | ~33% inhibition | [1] |

| L3.6pl/GLT (Pancreatic) | Low-anchorage Growth | 20 µM | ~73% inhibition | [1] |

| L3.6pl/GLT (Pancreatic) | Migration & Invasion | 5 µM | Complete suppression of basal and TGF-β1 stimulated activity | [1] |

| L3.6pl/GLT (Pancreatic) | Anoikis (Detachment-induced apoptosis) | Not specified | 26% increase at 8 hours | [1] |

| Hepatocellular Carcinoma | Migration & Invasion | 1 nM | Significant blockade | [1] |

| Glioblastoma (GBM) CSLCs | Self-renewal & Proliferation | 10 µM | Reduction | [1] |

| HepG2 (Hepatocellular) | Cytotoxicity (CCK8 Assay) | 2-4 µM | Not cytotoxic | [7] |

| HepG2 (Hepatocellular) | Cytotoxicity (CCK8 Assay) | 8-32 µM | Cytotoxic | [7] |

Table 3: In Vivo Antitumor and Antimetastatic Activity

| Cancer Model | Treatment | Key Outcomes | Reference |

| Orthotopic Pancreatic (L3.6pl/GLT) | This compound + Gemcitabine | Significantly reduced tumor volume; Increased median survival to 77.5 days (vs. control); Reduced spontaneous abdominal metastases. | [3] |

| Orthotopic Glioblastoma (CSLCs) | This compound | Modestly increased median survival time (MST) to 20 days (vs. 18 days control). | [8] |

| Orthotopic Glioblastoma (CSLCs) | This compound + Radiotherapy | Further increased MST to 28 days (vs. 22 days for radiotherapy alone). | [8] |

| Prostate Cancer in Bone | This compound | Significantly inhibited tumor growth; Reduced bone loss. | |

| Basal-like Breast Cancer Metastasis | This compound | Significantly reduced microvessel density in lung metastases. | [9] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for Phospho-Smad2 (p-Smad2) Inhibition

This assay directly measures the inhibition of the TGF-β pathway's primary downstream target.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., L3.6pl/GLT, PC-3) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect signal using an Enhanced Chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Expected Outcome: this compound treatment will show a dose-dependent decrease in the p-Smad2 signal relative to total Smad2, confirming target engagement.[3]

-

Cell Migration (Wound-Closure) Assay

This assay assesses the effect of this compound on cancer cell motility, a key process in metastasis.

-

Procedure:

-

Grow cells to a confluent monolayer in 6-well plates.

-

Create a uniform, straight "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash cells gently with PBS to remove detached cells.

-

Replace with fresh media containing varying concentrations of this compound or vehicle control. If desired, TGF-β1 can be added to stimulate migration.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

-

Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

-

Expected Outcome: this compound is expected to significantly inhibit the closure of the wound compared to the vehicle-treated control cells.[3]

-

In Vivo Orthotopic Tumor Model

This protocol evaluates the therapeutic efficacy of this compound in a clinically relevant animal model.

-

Cell Preparation and Implantation:

-

Use cancer cells engineered to express a reporter like luciferase (e.g., L3.6pl/GLT) for non-invasive tumor monitoring.[3]

-

Harvest cells and resuspend in sterile PBS or Matrigel at a specific concentration (e.g., 1 x 106 cells/50 µL).

-

Anesthetize immunodeficient mice (e.g., athymic nude or SCID).

-

Surgically expose the target organ (e.g., pancreas, brain) and inject the cell suspension.

-

Suture the incision and allow the animals to recover.

-

-

Treatment and Monitoring:

-

Once tumors are established (verified by bioluminescence imaging), randomize mice into treatment groups (e.g., Vehicle, this compound, Gemcitabine, this compound + Gemcitabine).

-

Administer this compound orally (p.o.) as specified (e.g., dissolved in SX-1292 oral vehicle).[3]

-

Monitor tumor burden regularly (e.g., weekly) using bioluminescence imaging or MRI.

-

Record animal body weight and survival data.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize mice and harvest primary tumors and metastatic organs (e.g., liver, lungs).

-

Analyze tissues via histology, immunohistochemistry (e.g., for p-Smad2, Ki-67, CD34) or Western blot.

-

Expected Outcome: The this compound treatment group, especially in combination with chemotherapy, will show reduced primary tumor growth, decreased incidence of metastasis, and prolonged survival compared to control groups.[3][8]

-

Visualized Workflows and Relationships

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 6. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial Characterization of LY2109761

Executive Summary

This compound is a potent and selective, orally active small-molecule inhibitor targeting the kinase domains of both Transforming Growth Factor-β (TGF-β) type I (TβRI) and type II (TβRII) receptors. Initial characterization studies have demonstrated its ability to effectively block the canonical TGF-β/SMAD signaling pathway, leading to a range of anti-tumor activities across various preclinical cancer models. These activities include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. Furthermore, this compound has shown significant efficacy in vivo, particularly in combination with standard-of-care therapies like radiation and chemotherapy, by modulating the tumor microenvironment and enhancing treatment sensitivity. This document provides a comprehensive overview of the foundational preclinical data, experimental methodologies, and mechanistic insights from the initial characterization of this compound.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β signaling pathway plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, it often promotes tumor progression, invasion, metastasis, and immunosuppression in advanced disease.[1] The signaling cascade is initiated when a TGF-β ligand binds to the TβRII, which then recruits and phosphorylates the TβRI. This phosphorylation activates the TβRI kinase, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3.[1] These activated SMADs form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes involved in various cellular processes.

This compound exerts its function by competitively binding to the ATP-binding site of the TβRI and TβRII kinase domains, thereby preventing the phosphorylation and activation of the receptor complex.[2][3] This action effectively halts the downstream phosphorylation of SMAD2, blocking the entire signaling cascade.[1][2][4] This targeted inhibition has been consistently demonstrated across multiple cancer cell types, including glioblastoma, pancreatic, and hepatocellular carcinoma.[1][4][5]

Quantitative Pharmacological Data

The inhibitory activity of this compound was quantified using cell-free enzymatic assays and its selectivity was assessed against a panel of other kinases.

Table 1: Kinase Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| TβRI | Cell-free kinase assay (Ki) | 38 nM | [1][2][3][6] |

| TβRII | Cell-free kinase assay (Ki) | 300 nM | [1][2][3][6] |

| TβRI | Enzymatic Assay (IC50) | 69 nM | [3] |

Table 2: Selectivity Profile of this compound

A screening against approximately 80 other kinases revealed that this compound is highly selective for TGF-β receptors. Weak inhibitory activity was noted for a few kinases only at high concentrations (10 µM).

| Kinase | % Inhibition (at 10 µM) | Reference |

| Sapk2a | 89% | [1] |

| MKK6 | 80% | [1] |

| Lck | 69% | [1] |

| Yes | 64% | [1] |

| Fyn | 58% | [1] |

In Vitro Characterization Studies

A series of in vitro experiments were conducted to determine the cellular consequences of TGF-β pathway inhibition by this compound in various cancer cell lines.

Effects on Cellular Signaling, Proliferation, and Survival

This compound demonstrated a consistent, dose-dependent inhibition of SMAD2 phosphorylation in glioblastoma, pancreatic, and hepatocellular carcinoma (HCC) cells.[1][4][5] This on-target activity translated into functional anti-tumor effects.

Table 3: Summary of In Vitro Cellular Effects of this compound

| Cancer Type | Cell Line(s) | Effect | Concentration | Reference | | :--- | :--- | :--- | :--- | | Pancreatic | L3.6pl/GLT | Inhibition of soft agar growth (~73%) | 20 µM |[1][2] | | | L3.6pl/GLT | Enhanced anoikis (detachment-induced apoptosis) by 26% | 5 µM |[2] | | Glioblastoma | U87MG, T98 | Reduced clonogenic survival | 5-10 µM |[4] | | | NMA-23 (CSLCs) | Reduced self-renewal and proliferation | 10 µM |[4] | | Hepatocellular | HepG2 | Cytotoxicity (cell death) | 8-32 µM |[5] | | | HepG2 | Inhibition of proliferation | 0.1-100 µM |[5] |

Effects on Cell Migration and Invasion

A key role of TGF-β in advanced cancer is the promotion of epithelial-mesenchymal transition (EMT), migration, and invasion. This compound was shown to effectively counteract these processes. In pancreatic cancer cells, a 5 µM concentration completely suppressed both basal and TGF-β1-stimulated migration and invasion.[2] Similarly, in HCC cells, this compound significantly suppressed migration and invasion at concentrations as low as 0.01 µM, an effect associated with the upregulation of the epithelial marker E-cadherin.[5]

Experimental Protocols

-

Western Blot for p-SMAD2: Cancer cells were treated with varying concentrations of this compound for a specified time (e.g., 6 hours).[4] Cells were then lysed, and protein concentrations were quantified. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and immunoblotted with primary antibodies against phospho-SMAD2 (p-SMAD2) and total SMAD2. A loading control like β-actin was used to ensure equal loading.[4]

-

Clonogenic Survival Assay: Glioblastoma cells were pretreated with this compound (e.g., 10 µM for 2 hours) before being irradiated.[4] Cells were then seeded at low density and cultured until colonies formed (e.g., 7-14 days). Colonies were fixed, stained, and counted to determine the surviving fraction compared to controls.

-

Migration and Invasion Assays: For wound-healing assays, a scratch was made in a confluent monolayer of cells, and migration into the gap was monitored over time (e.g., 48 hours) with and without this compound.[1] For transwell assays, cells were seeded in the upper chamber of a filter (coated with Matrigel for invasion assays), with chemoattractant in the lower chamber. The number of cells that migrated/invaded through the filter after a set time was quantified.[5]

-

Apoptosis/Anoikis Assay: Apoptosis was measured using flow cytometry. For anoikis, cells were kept in suspension to prevent attachment.[1] Cells were stained with Annexin V and propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[1] Caspase-3 activity was also measured via flow cytometry using specific fluorescent substrates.[4]

In Vivo Characterization Studies

The anti-tumor activity of this compound was evaluated in several orthotopic and subcutaneous xenograft mouse models, demonstrating its potential as a systemic therapeutic agent.

In Vivo Efficacy

This compound, administered orally, demonstrated significant anti-tumor effects, particularly when combined with other treatments. It not only inhibited primary tumor growth but also suppressed metastasis and prolonged survival.

Table 4: Summary of In Vivo Efficacy of this compound

| Cancer Model | Treatment | Key Findings | Reference | | :--- | :--- | :--- | | Orthotopic Glioblastoma | this compound + Radiation | Tumor growth inhibition: 76.3% |[4] | | | this compound monotherapy | Increased Median Survival Time (MST) to 20 days (vs. 18 for control) |[4] | | | this compound + Radiation | Increased MST to 28 days (vs. 22 for radiation alone) |[4] | | Orthotopic Pancreatic | this compound + Gemcitabine | Significantly reduced primary tumor volume |[1] | | | this compound + Gemcitabine | Increased MST to 77.5 days (vs. 31.5 for control) |[1] | | | this compound | Complete suppression of liver metastasis |[1] | | Prostate Cancer (Intrabone) | this compound monotherapy | Significantly inhibited tumor growth in bone | | | Hepatocellular Carcinoma (Rabbit VX2) | this compound + TACE | Inhibited tumor growth and increased tumor necrosis post-TACE |[5][7] |

Histological analyses of tumors from treated animals revealed that this compound reduced tumor invasion, decreased microvessel density (anti-angiogenic effect), and attenuated mesenchymal transition.[4]

Experimental Protocols

-

Orthotopic Xenograft Models:

-

Glioblastoma: Human glioblastoma cells (e.g., U87MG) or cancer stem-like cells were injected intracranially into immunodeficient mice (e.g., SCID mice).[4] Tumor growth was monitored by noninvasive MRI.

-

Pancreatic Cancer: L3.6pl/GLT human pancreatic cancer cells were injected into the pancreas of athymic nude mice.[1] Tumor burden and metastasis were monitored using bioluminescence imaging and at necropsy.

-

-

Treatment Administration: this compound was dissolved in an appropriate oral vehicle (e.g., 1% sodium carboxymethylcellulose, 0.5% sodium lauryl sulfate, 0.05% antifoam) and administered by oral gavage (p.o.), typically on a daily or twice-daily schedule at doses ranging from 50-100 mg/kg.[1]

-

Efficacy Assessment: Primary tumor volume was calculated using the formula V = (length × width²) × 0.5 for subcutaneous tumors or measured via imaging for orthotopic tumors.[4] Survival was analyzed using Kaplan-Meier curves, and statistical significance was determined by the log-rank test.[4]

-

Pharmacodynamic (PD) Assessment: To confirm target engagement in vivo, tumors and relevant tissues were collected at specific time points after dosing. The levels of p-SMAD2 were then measured by Western blot or immunohistochemistry (IHC) to confirm inhibition of the TGF-β pathway.[1][8]

Conclusion

The initial characterization studies of this compound firmly establish it as a selective and potent dual inhibitor of TβRI/II kinase. Its mechanism of action, centered on the blockade of SMAD2 phosphorylation, translates into significant anti-tumor effects in vitro, including inhibition of proliferation, migration, and invasion. Preclinical in vivo studies have highlighted its therapeutic potential, demonstrating tumor growth inhibition and prolonged survival, especially when used in combination with radiation or chemotherapy. These foundational findings provide a strong rationale for the continued investigation of this compound as a therapeutic agent for advanced cancers where the TGF-β pathway is a key driver of malignancy.

References

- 1. This compound, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Outgrowth of drug-resistant carcinomas expressing markers of tumor aggression after long term TβRI/II kinase inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2109761 in Suppressing Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2109761 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type I (TβRI) and type II (TβRII) kinases. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced stages. This compound has emerged as a significant investigational compound for its ability to modulate this pathway, thereby inhibiting cancer cell proliferation, migration, and invasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cell proliferation with supporting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting the kinase activity of TβRI and TβRII.[1][2] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to TβRII induces the recruitment and phosphorylation of TβRI. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control and other cellular processes.

This compound competitively binds to the ATP-binding site of the TβRI and TβRII kinases, inhibiting their autophosphorylation and subsequent phosphorylation of downstream targets.[1] The primary consequence of this inhibition is the downregulation of Smad2 phosphorylation.[1][3] This disruption of the TGF-β/Smad signaling cascade ultimately leads to the modulation of gene expression that favors a decrease in cell proliferation, migration, and invasion, and in some cases, the induction of apoptosis.[1][3][4]

Figure 1: this compound Mechanism of Action in the TGF-β Signaling Pathway.

Quantitative Effects on Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Constants (Ki) and Half-Maximal Effective Concentrations (EC50)

| Parameter | Value | Cell Line/System | Reference |

| Ki (TβRI) | 38 nM | Cell-free kinase assay | [1] |

| Ki (TβRII) | 300 nM | Cell-free kinase assay | [1] |

| EC50 | 0.236 µM | Calu-6 (in vivo) | [5] |

| IC50 | 0.21 µM | NIH3T3 | [5] |

Table 2: Effects on Cell Viability and Proliferation in Various Cancer Cell Lines

| Cancer Type | Cell Line | Concentration | Effect | Reference |

| Hepatocellular Carcinoma | HepG2 | 8 - 32 µM | Dose-dependent cytotoxicity | [3] |

| Pancreatic Cancer | L3.6pl/GLT | 2 µM | ~33% inhibition of soft agar colony growth | [6] |

| Pancreatic Cancer | L3.6pl/GLT | 20 µM | ~73% inhibition of soft agar colony growth | [6] |

| Ovarian Cancer | SKOV3 | 0.5 - 10 µM | Dose- and time-dependent induction of apoptosis | [4] |

| Ovarian Cancer | OV-90 | 0.5 - 10 µM | Dose- and time-dependent induction of apoptosis | [4] |

| Glioblastoma | U87MG, T98 | 10 µM | Reduced self-renewal and proliferation of cancer stem-like cells | [6] |

Table 3: Effects on Cell Migration and Invasion

| Cancer Type | Cell Line | Concentration | Effect | Reference |

| Hepatocellular Carcinoma | HepG2 | 0.01 µM | Significant inhibition of cell migration | [3] |

| Hepatocellular Carcinoma | HepG2 | 0.01 µM | Greatly suppressed cell invasion | [3] |

| Pancreatic Cancer | L3.6pl/GLT | 5 µM | Almost complete suppression of basal and TGF-β1-stimulated migration | [1][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell proliferation.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This protocol is adapted from studies on hepatocellular and ovarian cancer cells.[3][4]

Objective: To determine the dose-dependent effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., HepG2, SKOV3)

-

Complete culture medium

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and culture for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8, 16, 32 µM). Ensure the final DMSO concentration does not exceed 0.1%.[1]

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Figure 2: Workflow for Cell Viability Assay.

Western Blot Analysis for Phospho-Smad2

This protocol is based on the methodology described for hepatocellular carcinoma cells.[3]

Objective: To determine the effect of this compound on the phosphorylation of Smad2.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Smad2, anti-Smad2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with cell lysis buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize p-Smad2 levels to total Smad2 and the loading control (β-actin).

Figure 3: Western Blotting Experimental Workflow.

Cell Migration (Wound-Healing) Assay

This protocol is derived from studies on hepatocellular carcinoma.[3]

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to a confluent monolayer.

-

Pre-treat the monolayer with this compound at desired concentrations (e.g., 0, 0.01, 1 µM) for 36 hours.

-

Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium with the respective concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 36 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Conclusion

This compound is a well-characterized inhibitor of the TGF-β signaling pathway with demonstrated efficacy in reducing cancer cell proliferation, migration, and invasion in a variety of preclinical models. Its mechanism of action, centered on the inhibition of TβRI/II kinase activity and subsequent downregulation of Smad2 phosphorylation, is well-established. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other TGF-β pathway inhibitors in oncology. The provided visualizations of the signaling pathway and experimental workflows serve to clarify these complex processes. Further research, including clinical trials, is necessary to fully elucidate the clinical utility of this compound in the treatment of various cancers.[7]

References

- 1. This compound, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances cisplatin antitumor activity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]

Preliminary Investigation of LY2109761 in Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of LY2109761, a small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I and type II receptor kinases, in various fibrosis models. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and development in the field of anti-fibrotic therapies.

Introduction and Mechanism of Action

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. A central mediator in the progression of fibrosis across multiple organs is the cytokine TGF-β.[1][2] The TGF-β signaling pathway, upon activation, stimulates fibroblasts and other mesenchymal cells to differentiate into myofibroblasts, which are the primary producers of ECM components like collagen.[3][4]

This compound is an orally available, potent dual inhibitor of the TGF-β receptor type I (TβRI/ALK5) and type II (TβRII) serine/threonine kinases.[3] By inhibiting these receptors, this compound blocks the phosphorylation of downstream effector proteins SMAD2 and SMAD3, key transducers of the canonical TGF-β signaling pathway.[5][6] This inhibition prevents the nuclear translocation of SMAD complexes and the subsequent transcription of pro-fibrotic genes, including collagens and tissue inhibitors of metalloproteinases (TIMPs).[2][5] Evidence also suggests that this compound can modulate non-canonical TGF-β pathways and other signaling networks, including Bone Morphogenetic Protein (BMP) signaling (via SMAD1 phosphorylation) and pathways involved in inflammation and angiogenesis, contributing to its overall anti-fibrotic effect.[2][7]

Quantitative Data from Preclinical Fibrosis Models

The anti-fibrotic potential of this compound has been evaluated in a range of in vitro, ex vivo, and in vivo models. The following tables summarize the key quantitative outcomes from these studies.

Table 2.1: Summary of In Vitro Studies

| Model System | Organism/Cell Type | Treatment Protocol (this compound) | Key Biomarkers Assessed | Quantitative Results |

| Keloid Fibroblasts[6][8] | Human | 5 µM and 10 µM for up to 9 days | Cell Proliferation, Migration, TGF-β1, Collagen I & III, p-Smad2/3 | Significantly inhibited proliferation from day 5 onwards.[8] Dose-dependently reduced mRNA and protein expression of TGF-β1, Collagen I, and Collagen III.[6] Significantly downregulated the phosphorylation of Smad2 and Smad3.[6] |

| Hepatocellular Carcinoma Cells[9] | Human (HepG2) | 0.1 µM to 100 µM | Cell Viability, p-Smad2 | Exhibited dose-dependent toxicity starting at 8 µM. Significantly decreased p-Smad-2 expression at doses from 0.1 µM to 100 µM.[9] |

| Hypertrophic Scar Fibroblasts[3] | Human | Not specified | α-SMA, Collagen Production, Cell Contraction | Reduced TGF-β1-induced collagen production and α-SMA expression. Attenuated TGF-β1-induced cell contraction.[3] |

| Primary Lung Fibroblasts[7] | Human | Not specified | TGF-β and BMP pathway gene expression | Suppressed expression of genes involved in canonical and non-canonical TGF-β signaling (e.g., Fos, KLF10). Markedly decreased expression of BMP signaling genes (e.g., Grem2, ID1, Smad 6/7/9).[7] |

Table 2.2: Summary of Ex Vivo Studies

| Model System | Organism/Tissue | Treatment Protocol (this compound) | Key Biomarkers Assessed | Quantitative Results |

| Precision-Cut Liver Slices (PCLS)[1] | Rat | Not specified, cultured for 72h | mRNA expression of Col1a1, Hsp47, αSma, Pai-1; p-Smad2 protein | Inhibition vs. Control: Col1a1 (98%), Hsp47 (80%), αSma (89%), Pai-1 (84%). p-Smad2 protein was reduced to 50% of control levels.[1] |

| Precision-Cut Liver Slices (PCLS)[2][5] | Human, Rat | High concentration (not specified) | Gene/protein expression of Collagen Type 1, TIMP1, TGF-β1, p-Smad2, p-Smad1 | Markedly down-regulated gene and protein expression of Collagen Type 1 and gene expression of TIMP1. Inhibited TGF-β1 gene expression and SMAD2 phosphorylation. Decreased SMAD1 phosphorylation at high concentrations.[2][5] |

| Precision-Cut Kidney Slices (PCKS)[10] | Mouse | Not specified, cultured for 48h | mRNA expression of Col1a1, Acta2, Serpinh1, Fn1 | Significantly downregulated the expression of all tested fibrosis-related genes without affecting mitochondrial activity (viability).[10] |

Table 2.3: Summary of In Vivo Studies

| Model System | Organism | Treatment Protocol (this compound) | Key Biomarkers Assessed | Quantitative Results |

| Radiation-Induced Pulmonary Fibrosis[7][11] | Mouse (C57BL/6) | Oral administration for 4 weeks (before, during, or after 20 Gy thoracic radiation) | Survival, Lung Density (VCT), Histology, Gene/protein expression (p-Smad1/2, IL-6, IL-8, ID1) | Markedly reduced inflammation and pulmonary fibrosis, resulting in prolonged survival (p < 0.01).[7][11] Reduced average lung densities by up to 150 Hounsfield Units at 20 weeks post-radiation.[11] Reduced p-SMAD2 and p-SMAD1 expression. Suppressed radiation-induced inflammatory (IL-6, IL-8) and proangiogenic (ID1) genes.[7] |

Experimental Protocols

In Vivo Model: Radiation-Induced Pulmonary Fibrosis

This protocol describes a murine model of radiation-induced lung injury and fibrosis, where this compound has been shown to be effective.[7]

-

Animal Model: C57BL/6 mice are used due to their sensitivity to radiation-induced fibrosis.

-

Induction of Fibrosis: Anesthetized mice receive a single dose of 20 Gy radiation delivered specifically to the thorax using a medical linear accelerator.

-

Drug Administration: this compound is administered orally once daily. Treatment can be initiated before, during, or after radiation exposure to assess prophylactic and therapeutic effects. A typical regimen involves a 4-week course of treatment.

-

Monitoring and Endpoints:

-

Non-invasive Imaging: Lung changes are monitored at set intervals (e.g., 6, 16, and 20 weeks post-irradiation) using volumetric computed tomography (VCT) to quantify lung density and magnetic resonance imaging (MRI) to assess tissue morphology.

-

Survival: Kaplan-Meier analysis is used to track survival over a period of 6 months or more.

-

Histology: At the study endpoint, lungs are harvested, fixed, and stained (e.g., H&E, Sirius Red, Masson's Trichrome) to assess inflammatory cell infiltration, fibroblast foci formation, and collagen deposition.

-

Molecular Analysis: Lung tissue homogenates are used for Western blotting to quantify p-SMAD1/2 levels and for qRT-PCR to analyze the expression of genes related to fibrosis, inflammation, and angiogenesis.

-

Ex Vivo Model: Precision-Cut Tissue Slices (Liver/Kidney)

Precision-cut slices (PCLS and PCKS) maintain the complex cellular architecture of the native organ, making them a valuable tool for studying fibrogenesis and testing anti-fibrotic compounds.[1][10][12]

-

Tissue Preparation: Fresh liver or kidney tissue from rats, mice, or human resections is used. The tissue is cored, and the core is placed in a high-precision vibratome. Slices of 250-300 µm thickness are prepared in ice-cold buffer.

-

Culture Conditions: Slices are cultured individually in wells of a 6- or 12-well plate containing William's Medium E supplemented with glucose and antibiotics.[13] Cultures are maintained at 37°C in a humidified, hyperoxic atmosphere (e.g., 80% O₂ / 5% CO₂) with continuous gentle shaking to ensure adequate oxygenation.[13]

-

Treatment: After a brief pre-incubation period, this compound is added to the culture medium at the desired concentrations. Spontaneous fibrogenesis occurs in culture due to the slicing process, or it can be further induced with agents like TGF-β1 (e.g., 5 ng/mL).[12][14] The typical treatment duration is 48 to 72 hours.

-

Analysis:

-

Viability: Slice viability is assessed by measuring intracellular ATP content, which is then normalized to the total protein content of the slice.[13]

-

Gene Expression: Total RNA is isolated from the slices, and qRT-PCR is performed to quantify the mRNA levels of key fibrosis markers (e.g., COL1A1, ACTA2 (α-SMA), TIMP1, SERPINH1 (Hsp47)).[1][10]

-

Protein Analysis: Slices are homogenized in lysis buffer for Western blot analysis to determine the levels of total and phosphorylated SMAD proteins.[1]

-

In Vitro Model: Fibroblast Culture

Primary fibroblasts or immortalized cell lines are used to investigate the direct effects of this compound on the key effector cells of fibrosis.[6][15]

-

Cell Culture: Human fibroblasts (e.g., keloid-derived, hypertrophic scar-derived, or lung-derived) or hepatic stellate cell lines (e.g., LX-2) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Experimental Setup: Cells are seeded in multi-well plates. Once they reach a desired confluency, the medium is often replaced with a low-serum medium before treatment.

-

Treatment: Cells are stimulated with a pro-fibrotic agent, typically TGF-β1 (1-10 ng/mL), to induce myofibroblast differentiation and ECM production. This compound is co-incubated at various concentrations (e.g., 1-10 µM) for 24 to 72 hours.

-

Assays:

-

Proliferation: Cell proliferation is measured using assays such as CCK-8 or BrdU incorporation.

-

Migration: A scratch/wound healing assay is performed to assess cell migration. The closure of the scratched area is monitored microscopically over 48 hours.

-

Gene and Protein Expression: qRT-PCR and Western blotting are used to analyze the expression of fibrosis markers like Collagen I, Collagen III, Fibronectin, and α-SMA, as well as the phosphorylation status of SMAD proteins.

-

ECM Deposition: Secreted collagen in the culture supernatant can be quantified using ELISA or Sircol assays.

-

Signaling Pathways and Experimental Workflows

TGF-β Signaling and Inhibition by this compound

The diagram below illustrates the canonical and major non-canonical TGF-β signaling pathways involved in fibrosis and highlights the inhibitory action of this compound.

Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.

Workflow for In Vivo Radiation-Induced Pulmonary Fibrosis Model

This diagram outlines the key steps in the in vivo animal model for testing this compound.

Caption: Experimental workflow for the in vivo radiation-induced fibrosis model.

Workflow for Ex Vivo Precision-Cut Slice Model

This diagram illustrates the process for preparing, culturing, and analyzing precision-cut tissue slices.

Caption: Experimental workflow for the ex vivo precision-cut slice model.

References

- 1. thaiscience.info [thaiscience.info]

- 2. In vitro and ex vivo anti-fibrotic effects of this compound, a small molecule inhibitor against TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces TGF-β1-induced collagen production and contraction in hypertrophic scar fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGF-β Inhibitors for Therapeutic Management of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect of the this compound on the Development of Human Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improved Precision-Cut Liver Slice Cultures for Testing Drug-Induced Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Precision-Cut Liver Slices as an ex vivo model to evaluate antifibrotic therapies for liver fibrosis and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

An In-depth Technical Guide to the Basic Research Applications of TGF-β Receptor Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transforming growth factor-beta (TGF-β) is a highly pleiotropic cytokine that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, migration, and immune response.[1][2][3] Its signaling pathway is crucial for embryonic development and maintaining tissue homeostasis in adults.[4][5] However, aberrant TGF-β signaling is implicated in a wide range of pathologies, including cancer, fibrosis, and autoimmune diseases.[2][6] In the context of cancer, TGF-β exhibits a dual role: it acts as a tumor suppressor in the early stages by inhibiting cell growth, but in advanced stages, it can promote tumor progression, invasion, and metastasis.[5][7][8][9]

This dual functionality makes the TGF-β signaling pathway a compelling target for therapeutic intervention and a vital area of basic research. Small molecule inhibitors targeting the TGF-β receptors, particularly the Type I receptor (TGFβRI, also known as ALK5), have become indispensable tools for elucidating the complex roles of TGF-β signaling.[10] These inhibitors allow for the conditional and reversible blockade of the pathway, enabling researchers to dissect its function in specific biological contexts. This guide provides a technical overview of the applications of TGF-β receptor inhibitors in basic research, complete with data, experimental protocols, and pathway visualizations.

The TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to a TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase.[1][11] This binding event recruits and forms a hetero-tetrameric complex with a TGF-β type I receptor (TGFβRI).[1][4] Subsequently, TGFβRII phosphorylates and activates TGFβRI. The activated TGFβRI then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2][4][12] These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (co-SMAD).[1][4][12] This entire SMAD complex translocates into the nucleus, where it partners with other transcription factors to regulate the expression of target genes.[1][2][4][12]

TGF-β receptor inhibitors primarily act by competing with ATP for the kinase domain of TGFβRI (ALK5), thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking all downstream signaling.[10]

Caption: Canonical TGF-β signaling pathway and the mechanism of receptor inhibitors.

Core Research Applications & Methodologies

TGF-β receptor inhibitors are instrumental in several key areas of basic research, primarily to:

-

Elucidate Pathway Function: By inhibiting the pathway, researchers can study the specific roles of TGF-β in processes like cell cycle control, apoptosis, differentiation, and epithelial-mesenchymal transition (EMT).

-

Disease Modeling: Inhibitors are used in in vitro and in vivo models of fibrosis and cancer to study disease mechanisms and evaluate therapeutic potential.[7][13][14]

-

Stem Cell Biology: TGF-β signaling is a critical regulator of stem cell fate. Inhibitors are widely used in protocols for directed differentiation and maintenance of pluripotency.[15]

Key Experiments and Protocols

A typical workflow to investigate the effect of a TGF-β receptor inhibitor involves treating cells with the inhibitor and then performing downstream assays to measure the blockade of the signaling pathway and its functional consequences.

Caption: A typical experimental workflow for evaluating a TGF-β receptor inhibitor.

1. Western Blotting for SMAD2/3 Phosphorylation

This is the most direct method to confirm that a receptor inhibitor is blocking the TGF-β pathway. A successful blockade will result in a significant reduction of phosphorylated SMAD2 and/or SMAD3 (p-SMAD2/3) levels upon TGF-β stimulation.

-

Protocol:

-

Cell Culture & Treatment: Plate cells (e.g., HeLa, A549) to reach 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with the TGF-β receptor inhibitor (e.g., 10 µM SB431542) for 1 hour.[16]

-

Stimulation: Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Quantification: Determine protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.[18] Separate proteins on an 8-10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 3-5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[18]

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 overnight at 4°C with gentle agitation.[19] Use antibodies for total SMAD2/3 and a loading control (e.g., GAPDH, β-actin) on separate blots or after stripping.

-

Detection: Wash the membrane 3-5 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

2. Cell Migration (Wound Healing) Assay

This assay assesses the functional effect of TGF-β inhibitors on cell motility, a key process in cancer metastasis and wound repair.

-

Protocol:

-

Monolayer Culture: Grow cells (e.g., A549 lung cancer cells) in a 6-well plate until a confluent monolayer is formed.[20]

-

Scratch: Create a uniform "wound" or scratch through the monolayer using a sterile 200 µL pipette tip.[20]

-

Wash & Treat: Gently wash the wells with PBS to remove detached cells. Add fresh low-serum media containing TGF-β1 (e.g., 5 ng/mL) with or without the inhibitor at various concentrations.[20]

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A successful inhibitor will reduce the rate of wound closure induced by TGF-β.[21]

-

3. Transwell Invasion Assay

This assay measures the ability of cells to invade through an extracellular matrix barrier, a hallmark of metastatic cancer cells, which is often promoted by TGF-β.

-

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) for 24-well plates according to the manufacturer's protocol.

-

Cell Preparation: Serum-starve cells for 12-24 hours. Resuspend the cells in serum-free media.

-

Seeding: Add 1-5 x 10⁴ cells to the upper chamber of the insert in serum-free media containing the desired treatments (TGF-β +/- inhibitor).[20]

-

Chemoattractant: Fill the lower chamber with media containing a chemoattractant, typically 10% FBS.[22]

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Processing: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Staining & Counting: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet. Elute the dye and measure absorbance, or count the stained cells in several microscopic fields.

-

Quantitative Data Summary

The efficacy of TGF-β receptor inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) or by measuring the percentage change in a biological response.

Table 1: Common TGF-β Receptor Inhibitors in Basic Research

| Inhibitor Name | Target(s) | Typical IC₅₀ | Common Applications & Cell Lines |

| Galunisertib (LY2157299) | ALK5 (TGFβRI) | 50 nM[8] | Cancer models (breast, colon, HCC), fibrosis.[7][13][23] |

| SB431542 | ALK4, ALK5, ALK7 | 94 nM (for ALK5) | Stem cell differentiation, cancer invasion studies (A549, HepG2).[16] |

| RepSox | ALK5 | 23 nM | Stem cell research, induction of pluripotency.[15] |

| A 83-01 | ALK4, ALK5, ALK7 | 12 nM (for ALK5) | Stem cell differentiation, developmental biology.[15] |

| LY2109761 | TGFβRI, TGFβRII | 38 nM (for TGFβRI) | Cancer metastasis studies, synergistic effects with chemotherapy.[23] |

Table 2: Example Quantitative Effects of TGF-β Receptor Inhibitors

| Cell Line | Treatment | Assay | Measured Effect | Result | Reference |

| HepG2 (Hepatoma) | 5 ng/mL TGF-β1 + 2 µM SB431542 | Cell Death ELISA | Apoptosis | Complete blockade of TGF-β-induced apoptosis.[16] | [16] |

| A549 (Lung Cancer) | 5 ng/mL TGF-β1 + 10 µM SB431542 | ELISA | VEGF Secretion | Significant inhibition of TGF-β-induced VEGF.[16] | [16] |

| A549 (Lung Cancer) | 5 ng/mL TGF-β1 + 10 µM Celecoxib | Migration Assay | Cell Migration | ~80% inhibition of TGF-β-induced migration.[20] | [20] |

| RAW264.7 (Macrophage) | 2 ng/mL TGF-β1 + SB431542 | Transwell Migration | Cell Migration | Inhibition of TGF-β-stimulated migration.[22] | [22] |

Conclusion

TGF-β receptor inhibitors are powerful and specific tools for dissecting the multifaceted roles of TGF-β signaling in both physiological and pathological contexts. Their application in basic research has been fundamental to our understanding of cancer progression, fibrotic diseases, and stem cell biology. The experimental protocols and quantitative data presented here provide a framework for researchers to effectively utilize these inhibitors to probe the function of the TGF-β pathway. As research continues, these small molecules will undoubtedly remain at the forefront of efforts to translate our understanding of TGF-β signaling into novel therapeutic strategies.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]

- 8. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 13. mdpi.com [mdpi.com]

- 14. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]

- 16. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. bio-rad.com [bio-rad.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

LY2109761: A Technical Guide to its Inhibitory Effect on Epithelial-Mesenchymal Transition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in cancer progression, metastasis, and therapeutic resistance.[1][2][3] A key signaling pathway driving EMT is mediated by the Transforming Growth Factor-β (TGF-β).[1][3][4] LY2109761 is a potent and selective small molecule inhibitor that dually targets the TGF-β type I and type II receptor kinases (TβRI/II), effectively blocking the canonical Smad signaling cascade.[5][6] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its documented effects on reversing EMT across various cancer models, and detailed experimental protocols for its study.

The Role of TGF-β in Epithelial-Mesenchymal Transition

TGF-β is a pleiotropic cytokine that functions as a tumor suppressor in the early stages of cancer but paradoxically promotes tumor progression in later stages by inducing EMT.[1][4][7] The process of TGF-β-induced EMT involves a well-defined signaling cascade.

2.1 The Canonical TGF-β/Smad Signaling Pathway The binding of TGF-β ligands (TGF-β1, -β2, -β3) to the TβRII receptor induces the recruitment and phosphorylation of the TβRI receptor.[2][8] The activated TβRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][9] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][4][10]

2.2 Transcriptional Control of EMT The nuclear Smad complex induces the expression of a suite of potent EMT-inducing transcription factors (EMT-TFs), including SNAIL, SLUG, ZEB1/2, and TWIST.[1][4][11] These transcription factors are the master regulators of the EMT program. They function primarily by repressing the expression of epithelial genes, most notably E-cadherin (CDH1), which is a cornerstone of epithelial cell-cell adhesion.[4] Concurrently, they activate the expression of mesenchymal genes such as N-cadherin (CDH2), Vimentin (VIM), and Fibronectin (FN1), leading to a complete phenotypic switch from a polarized, stationary epithelial cell to a migratory, invasive mesenchymal cell.[1][12][13]

This compound: A Dual Inhibitor of TGF-β Receptors

This compound is a small molecule designed to inhibit the kinase activity of both TβRI (ALK5) and TβRII.[5][6][14] It exhibits high affinity, with Ki values of 38 nM for TβRI and 300 nM for TβRII in cell-free assays.[6]

3.1 Mechanism of Action By binding to the ATP-binding site of the TβRI and TβRII kinase domains, this compound prevents the autophosphorylation and activation of TβRI. This action is the critical upstream blockade that halts the entire downstream signaling cascade. The immediate and most crucial consequence is the complete suppression of Smad2 phosphorylation, which prevents the formation of the nuclear Smad complex and subsequent transcription of EMT-related genes.[5][6][9][10][15]

Preclinical Efficacy of this compound in Counteracting EMT

This compound has demonstrated significant efficacy in inhibiting and reversing EMT across a range of cancer types in preclinical studies. Its effects are observed at the molecular level, through the modulation of EMT markers, and at the functional level, by inhibiting cancer cell motility and metastasis.

4.1 Effects on EMT Marker Expression Treatment with this compound consistently reverses the characteristic molecular signature of EMT. In triple-negative breast cancer, glioblastoma, and gastric cancer cells, this compound treatment leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers like N-cadherin, Vimentin, and Fibronectin.[9][10][12] This molecular shift signifies a reversion from a mesenchymal to a more epithelial-like state (MET).

Table 1: In Vitro Efficacy of this compound on Key EMT Signaling and Marker Proteins

| Cancer Type | Cell Line(s) | Treatment Concentration | Target Protein | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Glioblastoma | U87MG, NMA-23, T98 | 5-10 µmol/L | p-Smad2 | Effective suppression | [9] |

| Glioblastoma | Orthotopic CSLCs | Not specified | Fibronectin, YKL-40 | Reduced expression | [9] |

| Pancreatic Cancer | L3.6pl/GLT | 5 µmol/L | p-Smad2 | Complete suppression of TGF-β-induced phosphorylation | [5] |

| Breast Cancer (TNBC) | HCC1806 | Not specified | E-cadherin | Reversed TGF-β-induced reduction | [12] |

| Breast Cancer (TNBC) | HCC1806 | Not specified | Vimentin, Fibronectin | Reversed TGF-β-induced expression | [12] |

| Gastric Cancer | SGC-7901 | Not specified | E-cadherin | Increased expression (reversing radiation effect) | [10] |

| Gastric Cancer | SGC-7901 | Not specified | N-cadherin | Decreased expression (reversing radiation effect) | [10] |

| Liver Cancer (HCC) | HepG2, Hep3B | 0.1-100 µmol/L | p-Smad2 | Dose-dependent downregulation | [15] |

| Liver Cancer (HCC) | HepG2, Hep3B | Not specified | E-cadherin | Promoted expression | [15] |

| Bladder Cancer | T24 | 10 ng/mL | EMT Markers | Reversed TGF-β1-induced EMT |[16] |

4.2 Functional Effects on Cancer Cell Behavior By reversing EMT, this compound impairs the acquired migratory and invasive capabilities of cancer cells. Studies in pancreatic and liver cancer models show that this compound significantly suppresses both basal and TGF-β-stimulated cell migration and invasion.[5][14][15] Furthermore, it can re-sensitize cells to anoikis, a form of programmed cell death induced by detachment from the extracellular matrix, which is a critical barrier to metastasis.[5][14]

Table 2: In Vitro Functional Effects of this compound

| Cancer Type | Cell Line | Assay | Treatment Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Pancreatic Cancer | L3.6pl/GLT | Migration & Invasion | 5 µmol/L | Complete suppression of basal and TGF-β1-induced activity | [5][14] |

| Pancreatic Cancer | L3.6pl/GLT | Anoikis Assay | 5 µmol/L | 26% increase in apoptosis after 8 hours of detachment | [6] |

| Pancreatic Cancer | L3.6pl/GLT | Soft Agar Growth | 2 µM / 20 µM | ~33% / ~73% inhibition | [6] |

| Glioblastoma | CSLCs | Invasion Assay | Not specified | Inhibition of constitutive and radiation-provoked invasion | [9] |

| Liver Cancer (HCC) | HepG2 | Migration & Invasion | Not specified | Significant suppression |[15] |

4.3 In Vivo Efficacy on Tumor Growth and Metastasis The ultimate test of an anti-EMT agent is its ability to inhibit metastasis in vivo. In orthotopic mouse models of pancreatic cancer, the combination of this compound with gemcitabine significantly reduced primary tumor burden, decreased spontaneous abdominal metastases, and prolonged survival compared to either agent alone.[5][14][17] Similarly, in glioblastoma models, this compound inhibited tumor growth and invasion, particularly when combined with radiation therapy.[9]

Table 3: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| Pancreatic Cancer | Orthotopic L3.6pl/GLT | 50 mg/kg this compound + Gemcitabine | Significant reduction in tumor volume and metastases; Median survival increased from 31.5 to 77.5 days. | [5][14][17] |

| Glioblastoma | Orthotopic CSLC | this compound ± Radiation | Inhibited tumor growth by 43.4% (alone) and 76.3% (with radiation); Reduced mesenchymal marker expression. |[9] |

Key Experimental Protocols

Investigating the effects of this compound on EMT involves a series of standard molecular and cellular biology techniques.

References

- 1. TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis [mdpi.com]

- 2. An autocrine loop between TGF-β1 and the transcription factor Brachyury controls the transition of human carcinoma cells into a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. TGFβ-induced metabolic reprogramming during epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Epithelial–mesenchymal transition is regulated at post-transcriptional levels by transforming growth factor-β signaling during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. TGF-β receptor inhibitor this compound enhances the radiosensitivity of gastric cancer by inactivating the TGF-β/SMAD4 signaling pathway | Aging [aging-us.com]

- 11. Mechanisms of TGFβ-Induced Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated TGF-β1 and -β2 expression accelerates the epithelial to mesenchymal transition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action and efficacy of this compound, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Methodological & Application

Application Notes and Protocols for LY2109761 in Pancreatic Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract